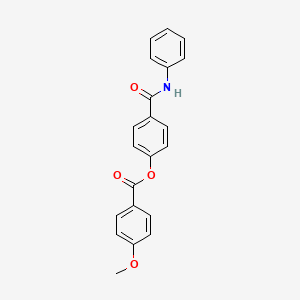
4-(anilinocarbonyl)phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(anilinocarbonyl)phenyl 4-methoxybenzoate, also known as ANCOBEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzoates and is commonly used in the synthesis of various drugs and pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
4-(anilinocarbonyl)phenyl 4-methoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate is in the synthesis of various drugs and pharmaceuticals. 4-(anilinocarbonyl)phenyl 4-methoxybenzoate can be used as a building block in the synthesis of various drugs such as antipsychotic agents, anti-inflammatory agents, and antiviral agents.
Wirkmechanismus
The mechanism of action of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate is not fully understood. However, it is believed that 4-(anilinocarbonyl)phenyl 4-methoxybenzoate acts by inhibiting the activity of certain enzymes and proteins in the body. This inhibition results in the modulation of various biochemical pathways and physiological processes.
Biochemical and Physiological Effects
4-(anilinocarbonyl)phenyl 4-methoxybenzoate has been shown to have various biochemical and physiological effects in the body. 4-(anilinocarbonyl)phenyl 4-methoxybenzoate has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. 4-(anilinocarbonyl)phenyl 4-methoxybenzoate has also been shown to have antiviral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(anilinocarbonyl)phenyl 4-methoxybenzoate in lab experiments is its high purity and stability. 4-(anilinocarbonyl)phenyl 4-methoxybenzoate is a highly pure compound that is stable under various conditions, making it an ideal compound for use in lab experiments. However, 4-(anilinocarbonyl)phenyl 4-methoxybenzoate is also a highly reactive compound that can be difficult to handle and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate. One of the primary future directions is the development of new drugs and pharmaceuticals based on 4-(anilinocarbonyl)phenyl 4-methoxybenzoate. Researchers are currently exploring the potential of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate as a building block for the synthesis of new drugs with improved efficacy and safety profiles. Another future direction is the study of the mechanism of action of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate. Researchers are currently exploring the molecular mechanisms by which 4-(anilinocarbonyl)phenyl 4-methoxybenzoate exerts its effects on various biochemical pathways and physiological processes.
Conclusion
In conclusion, 4-(anilinocarbonyl)phenyl 4-methoxybenzoate is a highly pure and stable compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-(anilinocarbonyl)phenyl 4-methoxybenzoate has been extensively studied for its potential applications in the synthesis of various drugs and pharmaceuticals, as well as its anti-inflammatory and antiviral effects. While there are still many unanswered questions about the mechanism of action of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate, researchers are currently exploring several future directions for the study of this compound.
Synthesemethoden
The synthesis method of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate involves the reaction between 4-(anilinocarbonyl)phenylboronic acid and 4-methoxybenzoyl chloride in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 4-(anilinocarbonyl)phenyl 4-methoxybenzoate as a white solid with a melting point of 180-182°C.
Eigenschaften
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-18-11-9-16(10-12-18)21(24)26-19-13-7-15(8-14-19)20(23)22-17-5-3-2-4-6-17/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGPREOKOKNKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Anilinocarbonyl)phenyl 4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
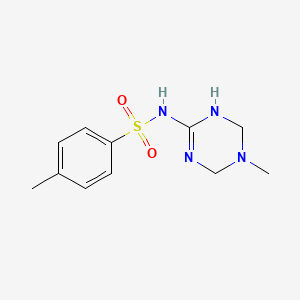
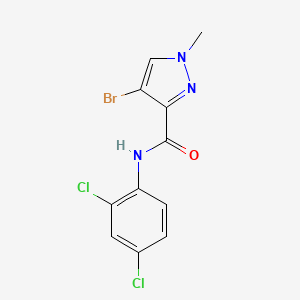
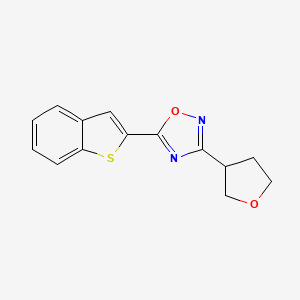
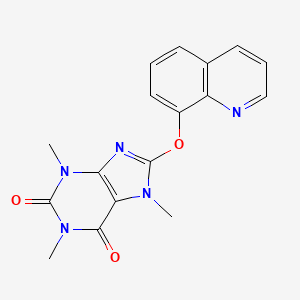
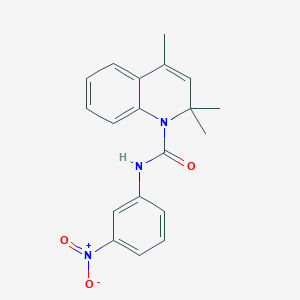
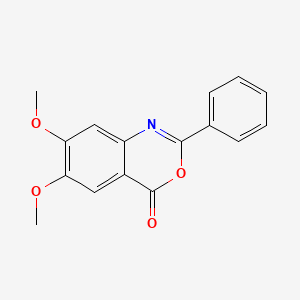
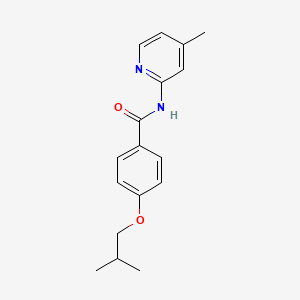
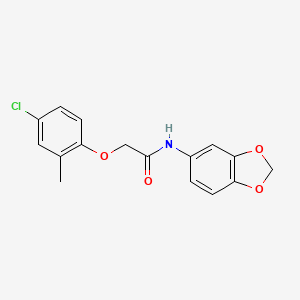
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)